1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride
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Overview
Description
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methoxy groups at positions 3 and 5 of the thiazole ring, an ethanamine group at position 4, and a hydrochloride salt form. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of Ethanamine Group: The ethanamine group can be introduced by reacting the thiazole derivative with ethylamine or other suitable amines.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding thiazole derivative and ethanamine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Hydrolysis: Thiazole derivatives and ethanamine
Scientific Research Applications
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their therapeutic potentials, including antioxidant, antibacterial, antifungal, and anticancer activities.
Biology: The compound can be used as a biochemical probe to study various biological processes and pathways.
Agriculture: Thiazole derivatives are used as agrochemicals for their pesticidal and herbicidal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can be compared with other thiazole derivatives such as:
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound has a similar structure but with a methyl group instead of methoxy groups.
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine: This compound has two methyl groups at positions 2 and 5 of the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride is a thiazole derivative notable for its diverse biological activities. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in a five-membered ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₈ClN₃O₂S
- CAS Number : 2287314-62-7
The presence of methoxy groups at positions 3 and 5 of the thiazole ring significantly influences its biological activity by enhancing solubility and modulating interaction with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of thiazole derivatives. For instance, a study highlighted the antibacterial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some compounds were found to be as low as 0.23 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
1 | 0.23 | Bacillus cereus |
2 | 0.47 | Escherichia coli |
3 | 0.11 | Trichophyton viride |
In addition to antibacterial properties, thiazole derivatives have demonstrated antifungal activity against various fungi such as Aspergillus niger and Candida albicans, with MIC values indicating potent effects comparable to established antifungal agents .
Anticancer Activity
Preliminary studies suggest that thiazole derivatives may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
- Receptor Binding : It can bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies
Several case studies have investigated the biological activity of thiazole derivatives:
- Antibacterial Study : A study evaluated the antibacterial activity of synthesized thiazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substituents exhibited enhanced activity against resistant strains .
- Antifungal Study : Another research focused on the antifungal properties of thiazole derivatives against clinical isolates of fungi. The study reported significant inhibitory effects with some compounds outperforming traditional antifungal agents .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
Compound Name | Structure Variation | Activity Level |
---|---|---|
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride | Methyl group instead of methoxy groups | Moderate antibacterial activity |
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine | Two methyl groups | Lower activity compared to target compound |
The unique substitution pattern of this compound enhances its reactivity and biological efficacy.
Properties
IUPAC Name |
1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-4(8)5-6(10-2)9-12-7(5)11-3;/h4H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKZHGBEYKDDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(SN=C1OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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